N,N,N-Tripropylpropan-1-aminium cyanide
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Overview
Description
N,N,N-Tripropylpropan-1-aminium cyanide: is a quaternary ammonium compound with the molecular formula C12H26N2 It is characterized by the presence of three propyl groups and one propan-1-aminium group attached to the central nitrogen atom, along with a cyanide anion
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: The compound can be synthesized through a one-pot reaction involving the alkylation of propan-1-amine with propyl halides in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the removal of the halide ions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N,N-Tripropylpropan-1-aminium cyanide can undergo nucleophilic substitution reactions, where the cyanide ion acts as a nucleophile, replacing other leaving groups in organic molecules.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides, under basic conditions, are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives of the starting materials.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry:
Catalysis: N,N,N-Tripropylpropan-1-aminium cyanide can be used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents:
Industry:
Surfactants: It can be used in the formulation of surfactants and detergents due to its amphiphilic nature.
Electroplating: The compound may be employed in electroplating processes to improve the quality and uniformity of metal coatings.
Mechanism of Action
The mechanism of action of N,N,N-Tripropylpropan-1-aminium cyanide primarily involves its interaction with biological membranes. The quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In chemical reactions, the cyanide ion acts as a nucleophile, attacking electrophilic centers in organic molecules.
Comparison with Similar Compounds
Tetrapropylammonium Bromide: Similar in structure but with a bromide anion instead of cyanide.
Tetrapropylammonium Chloride: Another quaternary ammonium compound with a chloride anion.
Uniqueness:
Cyanide Ion: The presence of the cyanide ion in N,N,N-Tripropylpropan-1-aminium cyanide imparts unique reactivity, particularly in nucleophilic substitution reactions.
Applications: While similar compounds are used in various industrial applications, the specific properties of the cyanide ion make this compound particularly useful in certain synthetic and catalytic processes.
Properties
CAS No. |
35082-01-0 |
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Molecular Formula |
C13H28N2 |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetrapropylazanium;cyanide |
InChI |
InChI=1S/C12H28N.CN/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-2/h5-12H2,1-4H3;/q+1;-1 |
InChI Key |
UOJLYQHYJJGUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[C-]#N |
Origin of Product |
United States |
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